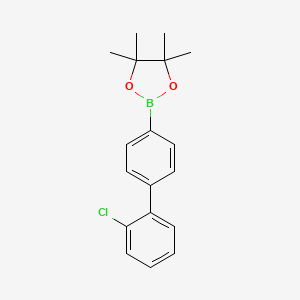

![molecular formula C15H12FN3OS B2477441 2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-11-8](/img/structure/B2477441.png)

2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

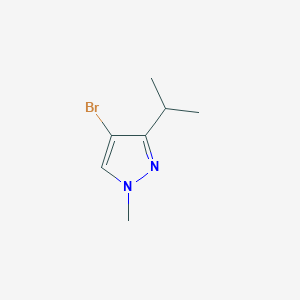

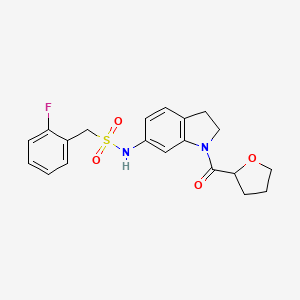

The synthesis of triazine derivatives, which include the compound , often involves the use of cyanuric chloride and a series of sequential nucleophilic substitutions of the C-Cl bond by C-O, C-N, and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines can be obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a][1,3,5]triazin-4-one core, which is a type of triazine. Triazines are a class of nitrogen-containing heterocycles that have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

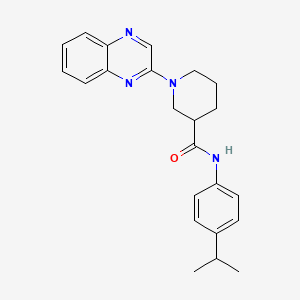

Triazines, including the compound , are known for their reactivity. They can undergo a variety of reactions, including nucleophilic aromatic substitution, which is easier than typical chlorinated benzenes . The 2,4,6-trisubstituted-1,3,5-triazines can be prepared in moderate to high yields by reaction of cyanuric chloride with various nucleophiles .Wissenschaftliche Forschungsanwendungen

Catalyst and Solvent-Free Synthesis

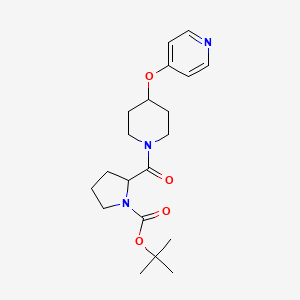

An efficient approach for the regioselective synthesis of heterocyclic compounds involving 2-fluorophenyl components has been developed, highlighting the strategic use of microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This technique underscores the compound's utility in facilitating the synthesis of complex heterocyclic structures, demonstrating the potential for innovative pharmaceutical and material science applications (Moreno-Fuquen et al., 2019).

Structural and Molecular Analysis

Research on 2-ethylsulfanyl derivatives of pyrazolo[1,5-a][1,3,5]triazine, including those with fluorophenyl groups, provides insight into the molecular dimensions and conformational variations. These studies reveal the absence of hydrogen bonds in their crystal structures, with certain derivatives forming centrosymmetric dimers through pi-stacking interactions. Such findings are crucial for understanding the physical and chemical properties that govern the behavior of these compounds, paving the way for their application in materials science and drug design (Insuasty et al., 2008).

Antimicrobial Activity

A series of compounds related to 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines have been synthesized and evaluated for their antimicrobial properties. The structure-activity relationship (SAR) analysis indicates that the fluorophenyl component directly attached to the triazine ring is crucial for antimicrobial activity. This research opens new avenues for developing antimicrobial agents with enhanced efficacy and specificity (Saleh et al., 2010).

Synthesis and Properties of Aromatic Polymers

The synthesis of novel fully aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups has been studied, focusing on the effects of branching groups on solubility, thermal, and mechanical properties. These polymers, which exhibit high thermal stability, glass transition temperatures, and good film-forming abilities, offer significant potential for applications in high-performance materials, including proton exchange membranes (Tigelaar et al., 2009).

Zukünftige Richtungen

The development and targeted synthesis of triazines, including the compound , remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Triazines are promising scaffolds for the formation of compounds with useful biological activity .

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-10-5-6-13-17-14(18-15(20)19(13)8-10)21-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFISLNGACREISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2477361.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477362.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2477365.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2477367.png)

![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)

![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

![1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B2477378.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)